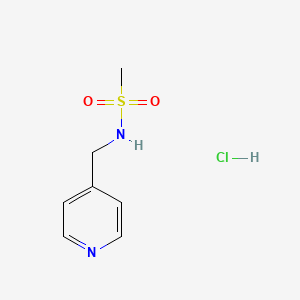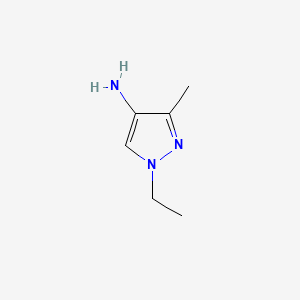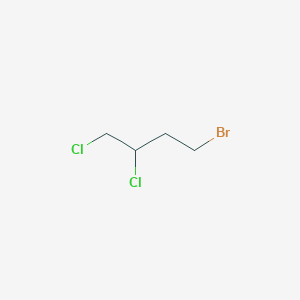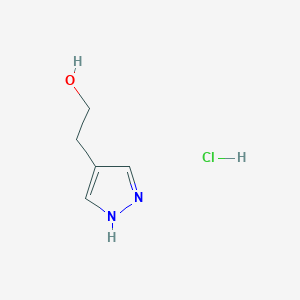
N-(pyridin-4-ylmethyl)methanesulfonamide hydrochloride
Vue d'ensemble
Description
N-(Pyridin-4-ylmethyl)methanesulfonamide hydrochloride (PMSA) is a synthetic compound that has become increasingly popular in scientific research due to its unique properties. PMSA is a small molecule that is highly soluble in water, making it suitable for a variety of applications in the laboratory. It is also relatively inexpensive, making it an attractive choice for researchers on a budget. PMSA has been used in a wide range of studies, from drug discovery to biochemistry and physiology.
Applications De Recherche Scientifique
Transfer Hydrogenation of Ketones
A study by Ruff et al. (2016) explores the use of pyridinesulfonamide derivatives in catalyzing the transfer hydrogenation of various ketones. This research highlights the efficiency of these catalysts in a base-free environment, even under the presence of air, without the need for dried and degassed substrates or basic additives. The precatalysts used in this study demonstrate high activity in transfer hydrogenation, showcasing the potential application of N-(pyridin-4-ylmethyl)methanesulfonamide derivatives in catalytic processes (Ruff et al., 2016).
Protonation and Hydrogen Bonding
Furukawa et al. (2020) conducted a study on the protonation of a N-(2,6-dimethylpyridin-4-yl)-N-methyl-2-iso-propylaniline derivative, revealing a significant deceleration in rotation rates around certain bonds due to a relayed brake mechanism initiated by the protonation of the pyridine nitrogen atom. This study illustrates the role of N-(pyridin-4-ylmethyl)methanesulfonamide hydrochloride in affecting molecular dynamics through protonation (Furukawa et al., 2020).
Ligand for Metal Coordination
Jacobs et al. (2013) reported on the molecular and supramolecular structures of N-(2-(pyridin-2-yl)ethyl) derivatives, including methanesulfonamide, benzene-, and toluenesulfonamide. These compounds serve as prospective ligands for metal coordination, showcasing their application in developing complex molecular structures for various scientific purposes (Jacobs et al., 2013).
Supramolecular Polymeric Materials
Research by Ruokolainen et al. (1998) demonstrates the application of polymeric supramolecular nanostructures for creating hierarchical order-disorder and order-order transitions in materials. Methane sulfonic acid (MSA) was used to protonate poly(4-vinyl pyridine) (P4VP), leading to the formation of P4VP(MSA)1.0, which then underwent hydrogen bonding to pentadecylphenol. This research indicates the potential of N-(pyridin-4-ylmethyl)methanesulfonamide hydrochloride in the development of materials with controlled microstructural properties (Ruokolainen et al., 1998).
Propriétés
IUPAC Name |
N-(pyridin-4-ylmethyl)methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)9-6-7-2-4-8-5-3-7;/h2-5,9H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPPQZBFCZGYBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=NC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B1522077.png)

![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]-4''-phenyltriphenylamine](/img/structure/B1522081.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine](/img/structure/B1522085.png)
